

Application Note: HPLC Analysis of Norrimazole Carboxylic Acid

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Compound of Interest		
Compound Name:	Norrimazole carboxylic acid	
Cat. No.:	B15212994	Get Quote

Introduction

Norrimazole carboxylic acid is a key analyte in pharmaceutical development and metabolic studies. Accurate and robust analytical methods are crucial for its quantification in various matrices. This application note presents a detailed protocol for the analysis of **Norrimazole carboxylic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Chemical Structure

Note: The exact structure of "**Norrimazole carboxylic acid**" is not publicly available. The following is a representative structure based on related azole compounds.

(A representative chemical structure diagram would be placed here in a formal document.)

Principle

This method utilizes reversed-phase HPLC to separate **Norrimazole carboxylic acid** from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to enhanced retention and improved peak shape. Detection is performed using a UV detector at a wavelength determined by the compound's UV absorption maximum.



Experimental Protocols

- 1. Instrumentation and Materials
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Chemicals and Reagents:
 - Norrimazole carboxylic acid reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)
- 2. Preparation of Solutions
- Mobile Phase Preparation (0.01 M Potassium Dihydrogen Phosphate and Acetonitrile, 75:25, v/v, pH 2.7):
 - Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 750 mL of HPLC grade water.
 - Adjust the pH of the solution to 2.7 with orthophosphoric acid.
 - Add 250 mL of acetonitrile to the buffer solution.
 - Mix thoroughly and degas the mobile phase before use.
- Standard Stock Solution (100 μg/mL):



- Accurately weigh 10 mg of Norrimazole carboxylic acid reference standard.
- Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 100 mL volumetric flask.
- Sonicate if necessary to ensure complete dissolution.
- Make up to the mark with the same solvent.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of **Norrimazole carboxylic acid**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	0.01 M Potassium Dihydrogen Phosphate : Acetonitrile (75:25, v/v), pH 2.7 adjusted with Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 280 nm (or the absorption maximum of Norrimazole carboxylic acid)
Run Time	15 minutes

4. Sample Preparation



The sample preparation procedure will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction step may be necessary.

- General Procedure for a Solid Sample:
 - Accurately weigh a known amount of the sample containing Norrimazole carboxylic acid.
 - Dissolve the sample in a known volume of mobile phase.
 - Filter the solution through a 0.45 μm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

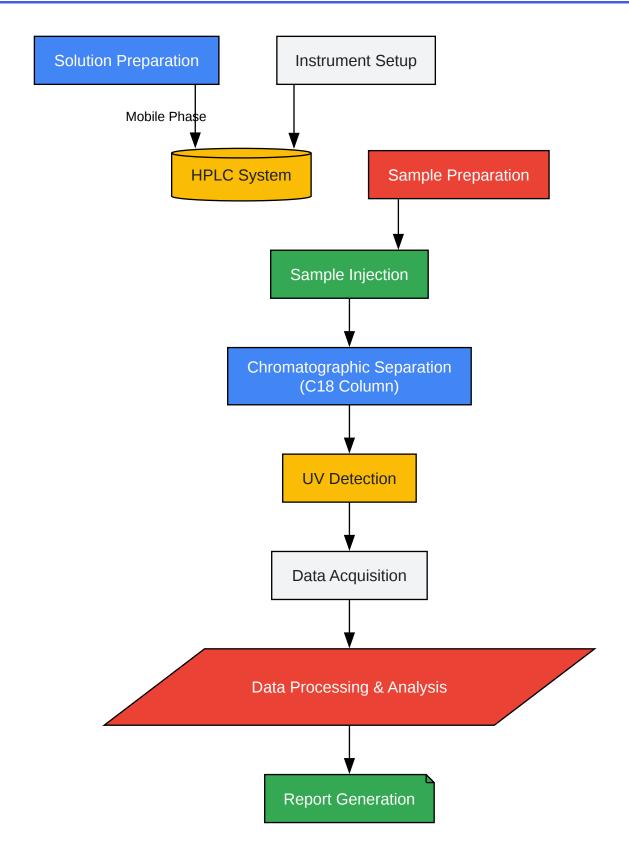
Table 2: Linearity Data (Example)



Concentration (µg/mL)	Peak Area (arbitrary units)
1	15023
5	75112
10	150225
20	300450
50	751125
Correlation Coefficient (r²)	≥ 0.999

Mandatory Visualization





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Caption: HPLC analysis workflow for Norrimazole carboxylic acid.



Discussion

The presented HPLC method provides a robust and reliable approach for the quantitative analysis of **Norrimazole carboxylic acid**. The use of a C18 column with a buffered mobile phase at a low pH is a common and effective strategy for the analysis of carboxylic acids, as it controls the ionization of the analyte.[1][2] The mobile phase composition can be optimized to achieve the desired separation from any potential impurities. The method is expected to demonstrate good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. For compounds lacking a strong chromophore, derivatization followed by fluorescence detection or the use of mass spectrometry can be explored for enhanced sensitivity.[3][4]

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